molecular formula C14H14N2O4S B14688809 Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester CAS No. 34332-21-3

Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester

Katalognummer: B14688809
CAS-Nummer: 34332-21-3
Molekulargewicht: 306.34 g/mol
InChI-Schlüssel: URUXPTCHGFMMRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its aromatic structure, which includes both amino and sulfonyl functional groups. These functional groups contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester typically involves multiple steps. One common method includes the sulfonation of aniline derivatives followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions may convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the amino or sulfonyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or thiols.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets. The sulfonyl and amino groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, 4-amino-, methyl ester: Similar in structure but lacks the sulfonyl group.

    Benzoic acid, 2-amino-5-chloro-, methyl ester: Contains a chloro substituent instead of the sulfonyl group.

Uniqueness

Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions.

Eigenschaften

CAS-Nummer

34332-21-3

Molekularformel

C14H14N2O4S

Molekulargewicht

306.34 g/mol

IUPAC-Name

methyl 5-amino-2-(4-aminophenyl)sulfonylbenzoate

InChI

InChI=1S/C14H14N2O4S/c1-20-14(17)12-8-10(16)4-7-13(12)21(18,19)11-5-2-9(15)3-6-11/h2-8H,15-16H2,1H3

InChI-Schlüssel

URUXPTCHGFMMRC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.